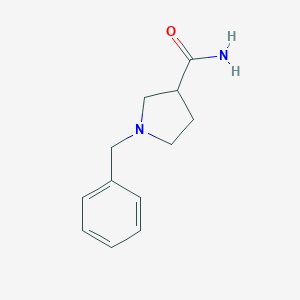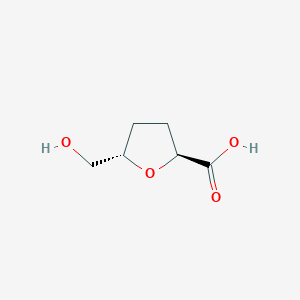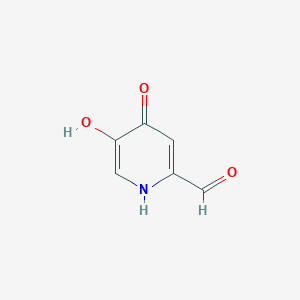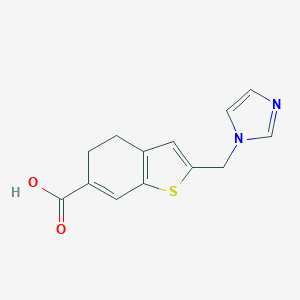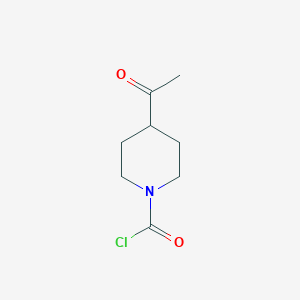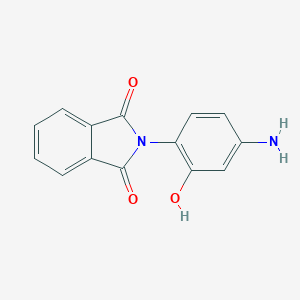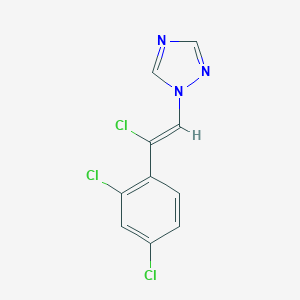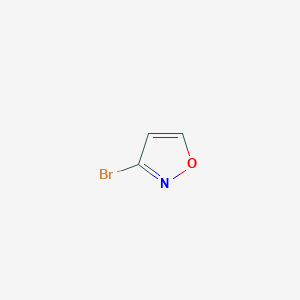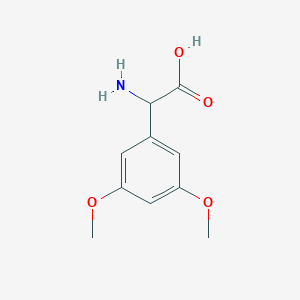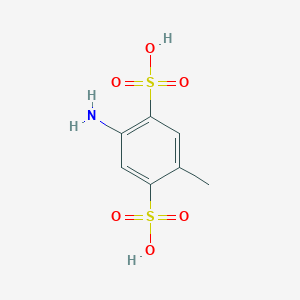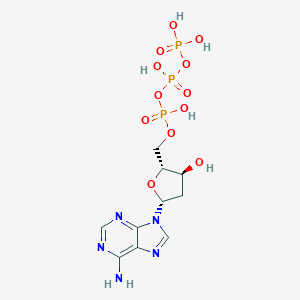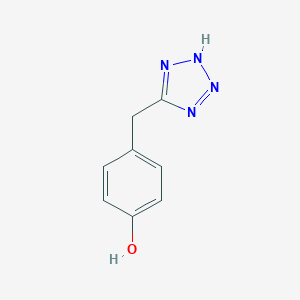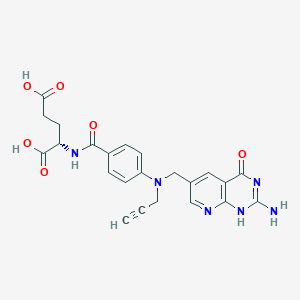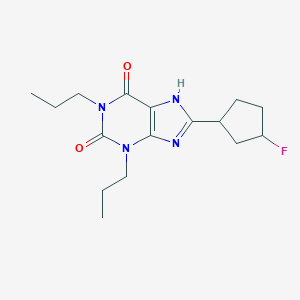
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 900776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when cells are exposed to genotoxic stress. SCH 900776 has been extensively studied for its potential use in cancer therapy, as it has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy.
Wirkmechanismus
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 is a selective inhibitor of Chk1, which is a protein kinase that plays a crucial role in the DNA damage response pathway. When cells are exposed to genotoxic stress, Chk1 is activated and inhibits cell cycle progression to allow time for DNA repair. Inhibition of Chk1 by 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 results in the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents and radiation therapy.
Biochemische Und Physiologische Effekte
In preclinical studies, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in a variety of cancer cell lines and animal models. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to induce cell death in neuroblastoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 in lab experiments is its selectivity for Chk1, which allows for more targeted inhibition of the DNA damage response pathway. However, one limitation is that 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776. One area of interest is the development of combination therapies that include 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and other DNA-damaging agents or radiation therapy. Another area of interest is the investigation of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 as a potential treatment for other types of cancer, such as breast cancer or ovarian cancer. Finally, further studies are needed to better understand the potential off-target effects of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and to develop more selective inhibitors of Chk1.
Synthesemethoden
The synthesis of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been described in several publications. One of the most commonly used methods involves the reaction of 8-bromo-3-cyclopentyl-1,3-dipropylxanthine with potassium fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone in dimethylformamide. The resulting intermediate is then treated with 3-fluorobenzyl chloride in the presence of cesium carbonate to yield 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776.
Wissenschaftliche Forschungsanwendungen
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in preclinical models of cancer. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been investigated as a potential treatment for neuroblastoma, a type of childhood cancer.
Eigenschaften
CAS-Nummer |
117723-68-9 |
|---|---|
Produktname |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
Molekularformel |
C16H23FN4O2 |
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
8-(3-fluorocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-3-7-20-14-12(15(22)21(8-4-2)16(20)23)18-13(19-14)10-5-6-11(17)9-10/h10-11H,3-9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
FXAHKKPGGSARCX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
Synonyme |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



